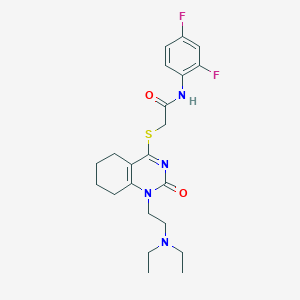

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H28F2N4O2S and its molecular weight is 450.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide represents a novel class of organic molecules with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H32N4O3S, with a molecular weight of approximately 444.6 g/mol . The structure includes a hexahydroquinazoline core linked to a thioether and an acetamide moiety, which may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N4O3S |

| Molecular Weight | 444.6 g/mol |

| CAS Number | 898435-60-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. The diethylaminoethyl side chain is thought to enhance membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of quinazoline have shown significant antibacterial and antifungal activities. The thioether linkage in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .

Anticancer Properties

Compounds featuring the hexahydroquinazoline scaffold have been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival. The specific interactions of this compound with cancer cell lines remain to be fully elucidated but show promise based on structural similarities with known anticancer agents.

Neuroprotective Effects

There is emerging evidence that compounds similar to this one exhibit neuroprotective properties. The diethylamino group may interact with neurotransmitter systems or provide protection against oxidative stress in neuronal cells . Further research is necessary to confirm these effects and explore potential applications in neurodegenerative diseases.

Case Studies

- Antimicrobial Case Study : A study evaluated the antimicrobial efficacy of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced activity levels, suggesting that the diethylaminoethyl group could enhance effectiveness against resistant strains .

- Anticancer Evaluation : In vitro assays conducted on human cancer cell lines demonstrated that related compounds could inhibit cell proliferation effectively. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases .

- Neuroprotection Study : A preliminary investigation into neuroprotective effects revealed that similar compounds could reduce neuronal cell death in models of oxidative stress, indicating potential for therapeutic use in conditions like Alzheimer's disease .

Research Findings

Recent literature emphasizes the need for further pharmacological studies to better understand the full spectrum of biological activities associated with this compound:

Applications De Recherche Scientifique

Structural Characteristics

The compound has the following key structural features:

- Molecular Formula : C23H31F2N4O2S

- Molecular Weight : 446.6 g/mol

- Key Functional Groups :

- A hexahydroquinazoline core which is significant for its biological interactions.

- A diethylamino group enhancing solubility and interaction with biological targets.

- A thioether linkage which may contribute to its biological activity.

Research indicates that this compound and its analogs exhibit significant biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated growth inhibition rates of up to 86% against various cancer cell lines (e.g., SNB-19 and OVCAR-8) . The mechanism of action may involve interference with specific signaling pathways crucial for tumor growth.

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes involved in cancer pathways. For example, it may inhibit the Type III secretion system (T3SS), which is critical for bacterial virulence . This suggests a dual application in both oncology and infectious disease research.

Case Studies

Several case studies highlight the biological activity of similar compounds:

Anticancer Activity

A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .

Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens . This suggests potential applications in treating infections alongside cancer therapies.

Analyse Des Réactions Chimiques

Thioether Functionalization

The thioether (-S-) group undergoes characteristic reactions, including:

-

Oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones, depending on reaction stoichiometry.

-

Nucleophilic Substitution : The sulfur atom can act as a nucleophile, participating in alkylation or arylations under basic conditions.

Hexahydroquinazoline Core Reactivity

-

Ring-opening Reactions : The hexahydroquinazoline moiety may undergo acid- or base-catalyzed ring-opening at the C2-oxo position, forming intermediates for further derivatization.

-

Alkylation/Protonation : The tertiary amine in the diethylaminoethyl side chain facilitates alkylation or protonation, enhancing solubility or enabling salt formation .

Acetamide Hydrolysis

The acetamide group (-NHC(O)-) is susceptible to:

-

Acidic Hydrolysis : Forms carboxylic acid derivatives under strong acidic conditions (e.g., H₂SO₄) .

-

Basic Hydrolysis : Yields amine and acetate ions in alkaline environments (e.g., NaOH).

Synthetic Pathways and Reaction Conditions

The compound is synthesized via multi-step routes, as outlined below:

Step 1: Formation of Hexahydroquinazoline Core

-

Reactants : Cyclohexenone derivatives and urea.

-

Conditions : Reflux in ethanol (78–80°C, 12–16 hrs).

-

Key Reaction :

Cyclohexenone+UreaEthanol, ΔHexahydroquinazoline intermediate

Step 2: Thioether Coupling

-

Reactants : Hexahydroquinazoline intermediate and thiol-containing acetamide.

-

Conditions : DMF, K₂CO₃, 60°C, 6–8 hrs.

-

Mechanism : Nucleophilic aromatic substitution (SₙAr) at the C4 position of the quinazoline ring.

Step 3: Acetamide Functionalization

-

Reactants : Thio-coupled intermediate and 2,4-difluoroaniline.

-

Conditions : DCC (dicyclohexylcarbodiimide), DMAP (catalyst), CH₂Cl₂, 0°C to RT.

-

Yield : ~65–70% after column purification.

Experimental Data and Reaction Optimization

Mechanistic Insights

-

Thioether Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate.

-

SₙAr Reaction : The C4 position of the hexahydroquinazoline is activated by electron-withdrawing groups (e.g., carbonyl), enabling nucleophilic attack by the thiol.

-

Acetamide Hydrolysis : Acid-catalyzed hydrolysis follows a tetrahedral intermediate mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity .

Stability and Reactivity Considerations

-

pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions due to acetamide hydrolysis.

-

Thermal Stability : Stable up to 150°C in inert atmospheres, but thioether oxidation accelerates above 80°C.

Propriétés

IUPAC Name |

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2N4O2S/c1-3-27(4-2)11-12-28-19-8-6-5-7-16(19)21(26-22(28)30)31-14-20(29)25-18-10-9-15(23)13-17(18)24/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFQLUYLZRBNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.